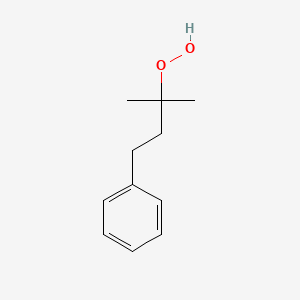
2-Methyl-4-phenylbutane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylbutane-2-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-4-phenylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-4-phenylbutan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the stability of the peroxide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting alcohol, followed by its oxidation to form the peroxide. The process requires careful handling and storage due to the reactive nature of peroxides.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-phenylbutane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The peroxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid or base catalysts may be employed to facilitate substitution reactions.
Major Products:
Oxidation: Formation of radicals or further oxidized products.
Reduction: Formation of 2-methyl-4-phenylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-4-phenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylbutane-2-peroxol involves the generation of radicals through the cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methyl-4-phenylbutan-2-ol: The alcohol precursor used in the synthesis of the peroxide.
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: A peroxide used in industrial applications for its oxidizing properties.
Uniqueness: 2-Methyl-4-phenylbutane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under controlled conditions makes it valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
34586-02-2 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(3-hydroperoxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
KCATTWAVKHALFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


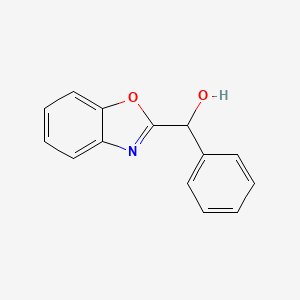
![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)
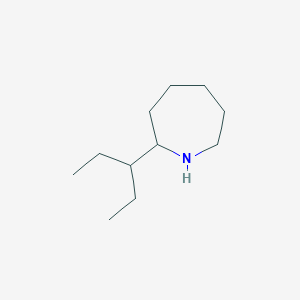
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)

![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)
![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](/img/structure/B14151111.png)
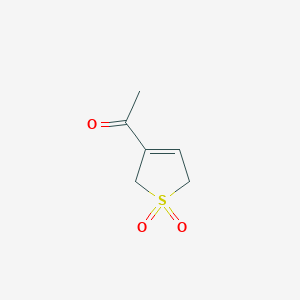
![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
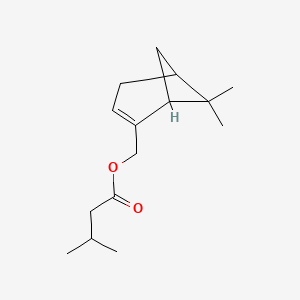
![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

